molecular formula C17H13ClN2O2 B7795326 (4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one

(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one

Cat. No.: B7795326
M. Wt: 312.7 g/mol
InChI Key: ZBAMTQNMCGRDCG-PTNGSMBKSA-N
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Description

Compound “(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one” is a chemical entity with unique properties and applications It is known for its specific interactions and reactions in various chemical and biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one” involves several steps, including the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes often involve multi-step processes, including condensation, reduction, and purification steps.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Compound “(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and specific catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Compound “(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one” involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Compound A: Shares similar structural features but differs in its reactivity and applications.

    Compound B: Has comparable chemical properties but is used in different industrial processes.

    Compound C: Exhibits similar biological activity but with distinct molecular targets.

Uniqueness: Compound “(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one” is unique due to its specific combination of chemical properties, reactivity, and applications

Properties

IUPAC Name

(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-14-8-6-13(7-9-14)16-20-15(17(21)22-16)11-19-10-12-4-2-1-3-5-12/h1-9,11,19H,10H2/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAMTQNMCGRDCG-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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